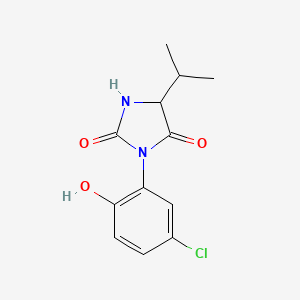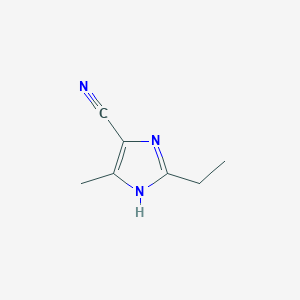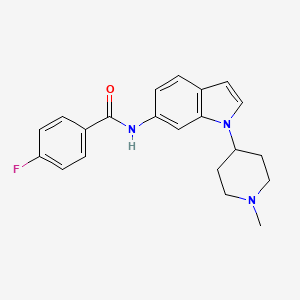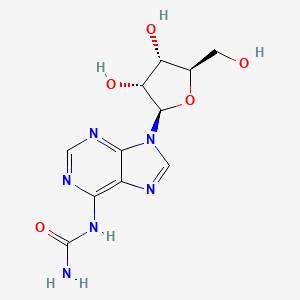
N-Carbamoyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyladenosine is a nucleoside derivative with the chemical formula C₁₁H₁₄N₆O₅ It is a modified form of adenosine, where a carbamoyl group is attached to the nitrogen atom at the sixth position of the adenine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyladenosine typically involves the reaction of adenosine with a carbamoylating agent. One common method is the use of urea derivatives under specific conditions to introduce the carbamoyl group. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve enzymatic methods using carbamoylases. These enzymes catalyze the transfer of the carbamoyl group to adenosine, offering a more environmentally friendly and efficient production route compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: N-Carbamoyladenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the carbamoyl group or other parts of the molecule.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-Carbamoyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating nucleic acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: this compound is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism by which N-Carbamoyladenosine exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds and other interactions with proteins and nucleic acids, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Adenosine: The parent compound, differing only by the absence of the carbamoyl group.
N-Carbamoyl-Alanine: Another carbamoyl derivative, but with an alanine backbone instead of adenosine.
Uniqueness: N-Carbamoyladenosine is unique due to its specific structure, which allows it to interact differently with biological molecules compared to other carbamoyl derivatives. This uniqueness makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
50693-06-6 |
|---|---|
分子式 |
C11H14N6O5 |
分子量 |
310.27 g/mol |
IUPAC名 |
[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
FLIOTFGHNBRBEH-KQYNXXCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)
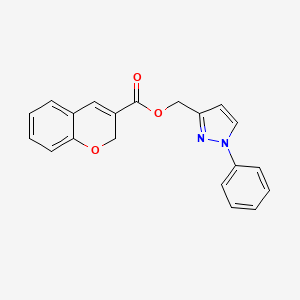
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)

